4-Chloro-3-nitrobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitrobenzene-1-carbothioamide is an organic compound characterized by the presence of chloro, nitro, and carbothioamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzene-1-carbothioamide typically involves the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene, followed by the introduction of the carbothioamide group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 4-chloro-3-nitrobenzene is then reacted with thiourea under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is common to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Major Products Formed:
Reduction: 4-Chloro-3-aminobenzene-1-carbothioamide.
Substitution: 4-Hydroxy-3-nitrobenzene-1-carbothioamide, 4-Methoxy-3-nitrobenzene-1-carbothioamide.
Scientific Research Applications
4-Chloro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbothioamide groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzene-1-sulfonamide
- 4-Chloro-3-nitrobenzene-1-carboxamide
- 4-Chloro-3-nitrobenzene-1-thioamide
Comparison: 4-Chloro-3-nitrobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H5ClN2O2S |
---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
4-chloro-3-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13) |
InChI Key |
WVOVMLDBCPPSGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.